2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid
2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid
Brand Name:
Vulcanchem
CAS No.:
118077-09-1
VCID:
VC20899766
InChI:
InChI=1S/C16H18NO5P/c17-15(16(18)19)9-11-6-12(10-23(20,21)22)8-14(7-11)13-4-2-1-3-5-13/h1-8,15H,9-10,17H2,(H,18,19)(H2,20,21,22)/t15-/m0/s1
SMILES:
C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N
Molecular Formula:
C16H18NO5P
Molecular Weight:
335.29 g/mol
2-Amino-5-phosphonomethyl(1,1'-biphenyl)-3-propanoic acid
CAS No.: 118077-09-1
Cat. No.: VC20899766
Molecular Formula: C16H18NO5P
Molecular Weight: 335.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 118077-09-1 |
|---|---|
| Molecular Formula | C16H18NO5P |
| Molecular Weight | 335.29 g/mol |
| IUPAC Name | (2S)-2-amino-3-[3-phenyl-5-(phosphonomethyl)phenyl]propanoic acid |
| Standard InChI | InChI=1S/C16H18NO5P/c17-15(16(18)19)9-11-6-12(10-23(20,21)22)8-14(7-11)13-4-2-1-3-5-13/h1-8,15H,9-10,17H2,(H,18,19)(H2,20,21,22)/t15-/m0/s1 |
| Standard InChI Key | DSWZLNIYFFMRJD-HNNXBMFYSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)C[C@@H](C(=O)O)N |
| SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(=O)(O)O)CC(C(=O)O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator